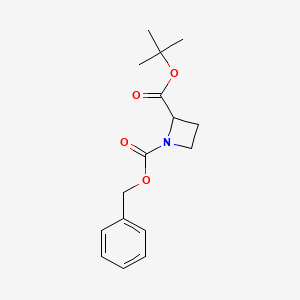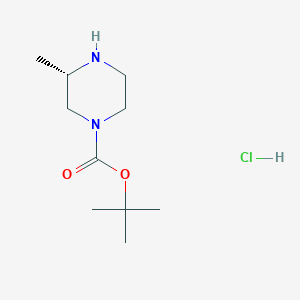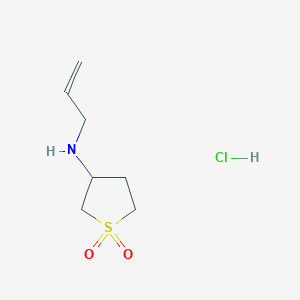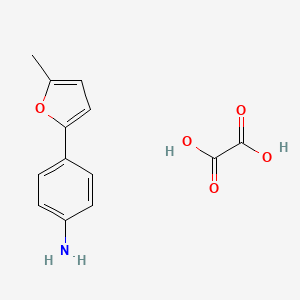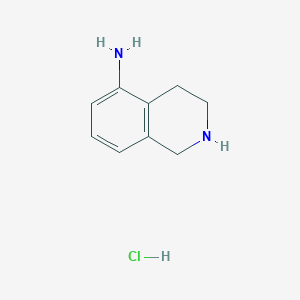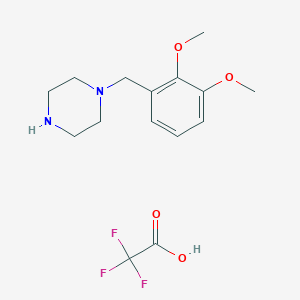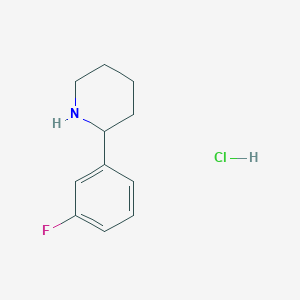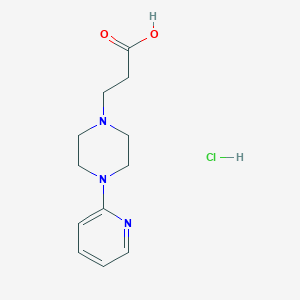![molecular formula C16H15ClF3NO B1389127 N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline CAS No. 1040685-08-2](/img/structure/B1389127.png)
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
“N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C16H15ClF3NO and a molecular weight of 329.74 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely defined by its molecular structure, C16H15ClF3NO . The molecular weight is 329.74 .Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in metal-catalyzed reactions. This compound has also been used as a probe for studying biochemical and physiological processes, as well as for studying the interactions between proteins and other molecules.
Wirkmechanismus
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline acts as a receptor agonist, meaning that it binds to specific receptors in the body and stimulates the activity of those receptors. In particular, this compound binds to the serotonin receptor 5-HT2A and stimulates its activity, which can result in a variety of effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. It has also been shown to have neuroprotective properties and to be an effective inhibitor of various biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it can be used in a variety of experiments, including biochemical and physiological studies. However, this compound does have some limitations for use in lab experiments. It is highly soluble in water, which can make it difficult to use in some experiments. In addition, it has a relatively short half-life, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are a variety of potential future directions for study involving N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Another potential direction is to further investigate its mechanism of action, in order to better understand how it binds to receptors and stimulates their activity. Additionally, further research could be done to explore its potential use in other applications, such as drug delivery and drug development. Finally, further research could be done to explore the potential use of this compound as a reagent in organic synthesis and as a catalyst in chemical reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO/c1-11(22-15-8-3-2-7-14(15)17)10-21-13-6-4-5-12(9-13)16(18,19)20/h2-9,11,21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVSFMBXFLYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



